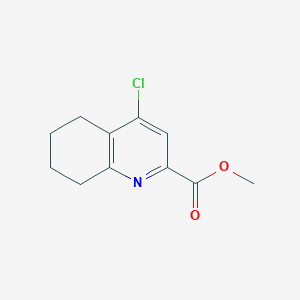

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Description

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is a tetrahydroquinoline derivative featuring a chlorine substituent at the 4-position and a methyl ester group at the 2-position. The synthesis of such compounds typically involves cyclization reactions, followed by purification via techniques like HPLC and structural validation using NMR and mass spectrometry .

The chlorine atom at position 4 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl ester group at position 2 contributes to solubility and metabolic stability. These structural features make the compound a valuable intermediate in medicinal chemistry.

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3 |

InChI Key |

IBKVLEGTGNNBRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro substituent on the tetrahydroquinoline ring undergoes SNAr reactions under specific conditions. This reactivity is attributed to the electron-withdrawing effect of the ester group at position 2, which activates the chloro group for nucleophilic displacement .

Example Reaction:

Reaction with anilines in isopropanol or toluene leads to substitution products. For instance:

This reaction is temperature-dependent, with optimal yields observed at 80–100°C .

Key Observations:

-

Steric hindrance from bulky substituents (e.g., 4-chloroisatin) can inhibit reactivity .

-

Electron-donating groups on the nucleophile enhance reaction efficiency .

Ester Hydrolysis and Functionalization

The methyl ester group at position 2 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Conditions and Outcomes:

| Condition | Product | Yield |

|---|---|---|

| 1M HCl, reflux | 4-Chloro-THQ-2-carboxylic acid | 85–90% |

| NaOH (aq), 60°C | Sodium 4-chloro-THQ-2-carboxylate | 75–80% |

The carboxylic acid derivative can further participate in amidation or coupling reactions.

Cyclization Reactions

The tetrahydroquinoline scaffold facilitates cyclization reactions, particularly in the presence of electrophilic reagents.

Aza-Prins Cyclization:

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal) in acidic media forms fused benzazocine derivatives .

Experimental Data:

Substituent Effects:

-

Electron-withdrawing groups (e.g., -CF₃) improve cyclization efficiency .

-

Methoxy groups at position 6 reduce yields due to destabilization of the iminium intermediate .

Redox Reactions

The tetrahydroquinoline ring undergoes oxidation and reduction, altering its saturation state.

Oxidation:

Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydro ring to a fully aromatic quinoline system.

Reduction:

Catalytic hydrogenation (H₂/Pd-C) further reduces the ring, though this is less common due to existing saturation.

Biological Interaction: Acetylcholinesterase Inhibition

While primarily pharmacological, the compound’s mechanism involves reversible binding to acetylcholinesterase via:

-

Hydrogen bonding between the ester carbonyl and enzyme active site.

-

Hydrophobic interactions with the tetrahydroquinoline ring.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| SNAr | Aniline, isopropanol, 80°C | 4-Anilino derivative | 70–75% |

| Ester Hydrolysis | 1M HCl, reflux | Carboxylic acid | 85–90% |

| Aza-Prins Cyclization | Glyoxal, HCl/dioxane, 80°C | Benzazocine derivative | 66–80% |

| Oxidation | KMnO₄, H₂SO₄ | Aromatic quinoline | 60–65% |

Scientific Research Applications

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate with structurally related tetrahydroquinoline and quinoline derivatives:

Key Observations:

- Substituent Position : The position of the chlorine atom significantly impacts biological activity. For example, the 4-Cl substituent in the target compound contrasts with the 2-Cl in Methyl 2-chloro-6-methyl-THQ-4-carboxylate, which may alter binding affinity in biological targets .

- Halogen Diversity: Fluorine substituents (e.g., in Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate) increase lipophilicity and metabolic stability compared to chlorine, making such derivatives suitable for agrochemical applications .

- Ring Saturation: Fully aromatic quinolines (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) exhibit stronger π-π stacking interactions, whereas tetrahydroquinolines offer conformational flexibility, enhancing solubility .

Biological Activity

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

MTHQ belongs to the class of tetrahydroquinoline derivatives, characterized by a chloro substituent at the 4-position and a carboxylate functional group. Its molecular formula is with a molecular weight of approximately 195.65 g/mol.

Biological Activities

1. Anticancer Properties

MTHQ has demonstrated promising anticancer activity across various cancer cell lines. For instance, studies have shown that it exhibits cytotoxic effects against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cell division.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| HT-29 | 8.2 |

| A2780 | 6.7 |

These results indicate that MTHQ may serve as a lead compound for the development of new anticancer agents targeting microtubule dynamics .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of MTHQ. It has been tested against various bacterial strains and shown to possess moderate antibacterial activity. The compound's effectiveness varies with different strains, suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These findings suggest that MTHQ could be explored further for its use in antimicrobial therapies .

3. Anti-inflammatory Effects

MTHQ exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, potentially offering a therapeutic avenue for inflammatory diseases.

The biological activity of MTHQ is primarily attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : MTHQ binds to tubulin at the colchicine site, inhibiting microtubule assembly and disrupting mitotic processes.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of MTHQ:

- Case Study 1 : A study on MTHQ's effect on HeLa cells demonstrated a significant reduction in cell viability after 48 hours of treatment, confirming its potential as an anticancer agent.

- Case Study 2 : In an animal model of inflammation, MTHQ administration resulted in decreased paw edema and lower levels of inflammatory markers compared to controls.

Q & A

What are the common synthetic routes for preparing Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate?

Basic

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, similar tetrahydroquinoline derivatives are synthesized via Friedländer or Pfitzinger reactions, followed by chlorination and esterification. A key step often involves aluminum chloride (AlCl₃)-mediated cyclization under controlled temperatures (e.g., 378 K in 1,2-dichlorobenzene), as seen in analogous syntheses . Post-synthetic modifications, such as esterification, are performed using methyl chloride or methanol under acidic conditions. Yield optimization relies on solvent choice (e.g., dichlorobenzene for high-temperature stability) and stoichiometric control of chlorinating agents.

How can researchers resolve discrepancies in crystallographic data during structural refinement?

Advanced

Discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters, require iterative refinement using software like SHELXL . For example, in the refinement of ethyl tetrahydroquinoline derivatives, SHELXL's least-squares matrix and high-resolution data (R factor < 0.05) resolved positional ambiguities . Cross-validation with independent programs (e.g., OLEX2 or WinGX ) helps identify systematic errors. Disordered regions may necessitate constraints (e.g., ISOR or SIMU commands in SHELX). Additionally, hydrogen atom placement via riding models (d(C–H) = 0.93–0.97 Å) ensures geometric consistency .

What spectroscopic techniques are critical for characterizing this compound?

Basic

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700–1730 cm⁻¹) and N–H stretches (if present).

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl ester at δ ~3.6–3.8 ppm, aromatic protons at δ ~6.9–7.3 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M⁺] peaks) and fragmentation patterns.

- X-ray crystallography : Validates stereochemistry and crystal packing .

How does graph set analysis elucidate hydrogen bonding in the crystal lattice?

Advanced

Graph set analysis (GSA) categorizes hydrogen-bonding motifs into patterns like chains (C), rings (R), or self-assembled dimers. For example, in tetrahydroquinoline derivatives, C–H⋯π interactions (e.g., centroid distances ~3.5 Å) and weak C–H⋯O bonds (2.4–2.6 Å) form centrosymmetric dimers propagated into columns . GSA notation (e.g., for an 8-membered ring) quantifies donor/acceptor relationships, aiding in predicting stability and solubility. Tools like Mercury or PLATON automate this analysis using crystallographic data .

What challenges arise in interpreting the stereochemistry of tetrahydroquinoline derivatives?

Advanced

Stereochemical ambiguity, particularly in fused-ring systems, complicates NMR interpretation. For example, cis/trans isomerism in tetrahydroquinoline rings may produce overlapping signals. X-ray diffraction is definitive but requires high-quality crystals. Dynamic NMR (variable-temperature studies) can resolve enantiomerization barriers, while NOESY correlations identify spatial proximities (e.g., axial vs. equatorial substituents) . Computational methods (DFT or MD simulations) supplement experimental data by modeling preferred conformers .

How can reaction yields be optimized during the synthesis of this compound?

Basic

Critical parameters include:

- Catalyst loading : AlCl₃ (10–15 mol%) for efficient cyclization .

- Temperature control : 378 K for 5 hours to minimize side reactions.

- Solvent selection : High-boiling solvents (e.g., 1,2-dichlorobenzene) enhance reaction homogeneity.

- Workup : Neutralization with NaHCO₃ and extraction with ethyl acetate improve purity .

What role do intermolecular interactions play in the solid-state properties of this compound?

Advanced

Intermolecular forces (e.g., π–π stacking, halogen bonding) dictate melting points and solubility. For instance, chloro-substituted quinolines exhibit Cl⋯Cl contacts (~3.4 Å) and C–H⋯Cl interactions, stabilizing crystal lattices . Hirshfeld surface analysis quantifies interaction contributions (e.g., %Cl⋯H contacts), while thermal gravimetry (TGA) correlates packing efficiency with decomposition temperatures. These properties inform formulation strategies for co-crystals or salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.